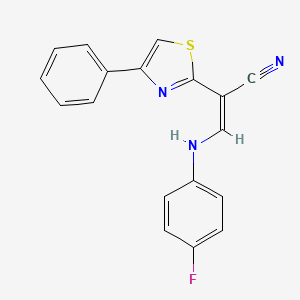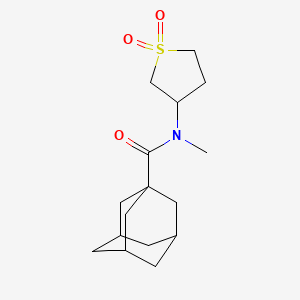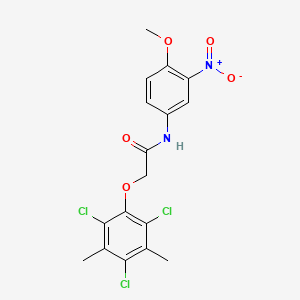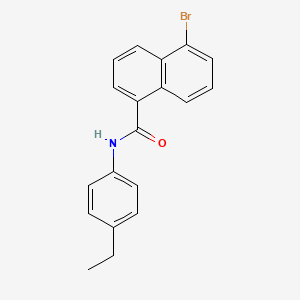![molecular formula C22H25F3N6 B5101962 4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B5101962.png)
4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with various phenyl and alkyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine typically involves multiple steps. One common method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 2,5-dimethylaniline, followed by the introduction of diethylamine and 3-(trifluoromethyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-N-(2,4-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine
- 4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine
Uniqueness
The uniqueness of 4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine lies in its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties compared to similar compounds. This unique structure can influence its reactivity, binding affinity, and overall efficacy in various applications.
Propiedades
IUPAC Name |
4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N6/c1-5-31(6-2)21-29-19(26-17-9-7-8-16(13-17)22(23,24)25)28-20(30-21)27-18-12-14(3)10-11-15(18)4/h7-13H,5-6H2,1-4H3,(H2,26,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHOBUMJIZLHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)C)C)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]methyl]-N-methylfuran-3-carboxamide](/img/structure/B5101879.png)
![N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B5101904.png)
![4-benzyl-1-(3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5101907.png)
![(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-naphthalen-1-ylfuran-2-one](/img/structure/B5101915.png)
![N-(1-{1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5101917.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline](/img/structure/B5101941.png)



![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B5101969.png)
![N-(4-methoxyphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5101974.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5101979.png)


